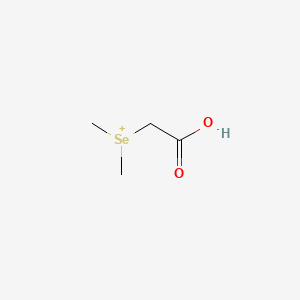

Carboxymethyl(dimethyl)selanium

描述

属性

CAS 编号 |

97507-71-6 |

|---|---|

分子式 |

C4H9O2Se+ |

分子量 |

168.08 g/mol |

IUPAC 名称 |

carboxymethyl(dimethyl)selanium |

InChI |

InChI=1S/C4H8O2Se/c1-7(2)3-4(5)6/h3H2,1-2H3/p+1 |

InChI 键 |

CXVASVNWFJSSHX-UHFFFAOYSA-O |

SMILES |

C[Se+](C)CC(=O)O |

规范 SMILES |

C[Se+](C)CC(=O)O |

同义词 |

selenobetaine |

产品来源 |

United States |

科学研究应用

Pharmaceutical Applications

Anticancer Activity:

Carboxymethyl(dimethyl)selanium has been investigated for its potential as an anticancer agent. Studies have shown that selenium compounds can enhance the efficacy of certain chemotherapeutic drugs. For instance, the incorporation of selenium into polysaccharides has been linked to improved inhibitory effects on cancer cells, such as human liver cancer (Hep G2) and colon cancer (COLO205) cells . The modification of natural products with selenium not only boosts their biological activity but also provides a pathway for developing novel therapeutic agents.

Mechanism of Action:

The anticancer properties are believed to stem from the ability of selenium to induce apoptosis in cancer cells and enhance oxidative stress, thereby inhibiting tumor growth. Research indicates that selenium nanoparticles produced from this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .

Environmental Applications

Selenium Bioremediation:

this compound has shown potential in bioremediation efforts, particularly in the reduction of selenite to elemental selenium. Bacteria such as Bacillus paralicheniformis have been utilized to convert selenite into selenium nanoparticles, which can then be used to remediate contaminated environments . This process not only detoxifies selenite but also produces valuable nanoparticles that can be harnessed for various applications.

Stability and Characterization:

The stability of selenium nanoparticles produced from this compound has been characterized using techniques such as zeta potential analysis and scanning electron microscopy (SEM). These studies reveal that the nanoparticles maintain a stable structure, which is crucial for their effectiveness in environmental applications .

Agricultural Applications

Feed Additives:

Research has indicated that selenium nanoparticles derived from this compound can be used as feed additives in livestock and poultry. The enhancement of carboxymethyl cellulase activity through selenium supplementation has been documented, suggesting improved nutrient availability and digestion in animal feed . This application not only adds nutritional value but also promotes animal health.

Crop Enhancement:

Selenium's role in plant growth and development is well-documented. The application of selenium compounds can enhance crop yield and resistance to diseases. The use of this compound in agricultural practices could lead to increased agricultural productivity while simultaneously addressing selenium deficiencies in soils.

Case Studies

相似化合物的比较

Data Tables

Table 1: Comparative Properties of Carboxymethylated Compounds

| Property | This compound | CMC | CMCH |

|---|---|---|---|

| Solubility | Water-soluble (predicted) | High | Moderate |

| Functional Groups | -COO⁻, -CH₃, Se⁺ | -COO⁻ | -COO⁻, -NH₂ |

| Antimicrobial Activity | Probable (Se-dependent) | None | High |

| Primary Use | Research (potential catalysts) | Thickener | Drug delivery |

准备方法

Dimethyl Selenide Quaternization

Dimethyl selenide serves as a primary intermediate for quaternization. Reaction with carboxymethyl halides (e.g., chloroacetic acid derivatives) under alkaline conditions yields Carboxymethyl(dimethyl)selanium:

Key Conditions :

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) reduces selenite (SeO₃²⁻) to elemental selenium, which subsequently reacts with methyl iodide and sodium carboxymethylate:

Yield : 76–85% under optimized stoichiometry.

Substitution Reactions with Selenium Halides

Selenium Tetrachloride (SeCl₄) as a Precursor

SeCl₄ reacts with methyl Grignard reagents followed by carboxymethyl nucleophiles:

Catalyst : Triethylamine (Et₃N) facilitates dehydrohalogenation.

Radical Azidonation Pathways

I₂/DMSO systems enable radical-mediated C–Se bond formation. For example:

Reaction Time : 12–24 hours at 25–35°C.

Biosynthetic Approaches

Microbial Selenium Nanoparticle (SeNP) Functionalization

Bacillus paralicheniformis Y4 reduces selenite to SeNPs, which are functionalized with carboxymethyl cellulose (CMC):

Optimization :

Exopolysaccharide (EPS)-SeNP Conjugation

EPS from Bacillus sp. MKUST-01 stabilizes SeNPs, enabling subsequent alkylation:

Characterization : FTIR confirms Se–O–C bonding at 1050 cm⁻¹.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Catalyst | Key Advantage |

|---|---|---|---|---|

| Alkylation (Quaternization) | 76–85 | 4–6 h | Ag₂O | High selectivity |

| Borohydride Reduction | 70–80 | 8–12 h | NaBH₄ | Scalability |

| Radical Azidonation | 60–75 | 12–24 h | I₂/DMSO | Metal-free |

| Biosynthesis | 50–65 | 48–72 h | Microbial enzymes | Eco-friendly |

常见问题

Q. How can researchers ensure reproducibility when publishing synthetic protocols?

- Methodological Answer : Provide detailed procedural steps (e.g., exact molar ratios, cooling/heating rates). Deposit raw spectral data in repositories like Zenodo or Figshare. Use IUPAC nomenclature and avoid ambiguous terms (e.g., "stir vigorously" → "stir at 500 rpm") .

Data Presentation & Visualization

Q. What are the best practices for presenting complex spectral data in manuscripts?

Q. How to effectively integrate computational and experimental results in a research paper?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。